Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Description
Structural Characterization of Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s name adheres to IUPAC nomenclature rules for bicyclic systems and ester derivatives:
- Bicyclo Prefix : The base structure is bicyclo[2.2.1]heptane, indicating three bridge segments (two carbons, two carbons, and one carbon) forming a seven-membered bicyclic system.
- Oxa Substituent : The replacement of a methylene group with an oxygen atom in the bridge is denoted by the prefix 7-oxa. This oxygen atom constitutes part of the ether bridge between bridgehead carbons 1 and 4.
- Carboxylate Ester : The 2-carboxylate suffix specifies the ester group attached to the bridgehead carbon at position 2. The methyl group (–OCH₃) is the alkyl component of the ester.
Systematic Name Breakdown
| Component | Description |
|---|---|
| Bicyclo[2.2.1]heptane | Seven-membered bicyclic framework with bridge segments of 2, 2, and 1 carbons |
| 7-Oxa | Oxygen atom replacing a methylene group in the bridge |
| 2-Carboxylate | Ester group at position 2 (bridgehead carbon) |
| Methyl | Alkyl component of the ester |
Molecular Geometry and Bicyclic Framework Analysis
The molecule’s geometry is dominated by its strained bicyclic system and the spatial arrangement of substituents:
Bicyclic Framework
- Bridgehead Positions : The bicyclo[2.2.1]heptane core has three bridgehead carbons (positions 1, 2, and 4). These are connected by bridges of 2, 2, and 1 carbons, respectively.
- Oxygen Bridge : The oxygen atom forms a three-membered bridge (epoxide-like) between carbons 1 and 4, contributing to ring strain and rigidity.
- Ester Group : The methyl ester is attached to carbon 2, a bridgehead carbon. The ester oxygen is positioned in a trans configuration relative to the bicyclic system.
Key Geometric Features
| Feature | Description |
|---|---|
| Ring Strain | High strain due to the fused bicyclic system and small oxygen-containing bridge |
| Ester Orientation | The ester group is positioned to minimize steric clashes with adjacent bridge carbons |
| Bridge Conformations | The bicyclic system adopts a partially chair-like conformation to reduce strain |
Stereochemical Considerations: Endo vs. Exo Isomerism
The compound exists as endo and exo stereoisomers, depending on the orientation of the ester group relative to the bicyclic cavity:
Endo Configuration
- Definition : The ester group is oriented toward the interior of the bicyclic cavity.
- Stability : Favored due to potential stabilizing interactions (e.g., dipole-dipole interactions between the ester carbonyl and adjacent bridge carbons).
Exo Configuration
- Definition : The ester group is oriented away from the bicyclic cavity.
- Reactivity : Less stable but more accessible for nucleophilic attack due to reduced steric hindrance.
Equilibrium and Isomerization
- Thermodynamic Control : Under basic conditions, the endo isomer predominates due to favorable electronic interactions.
- Kinetic Control : Rapid hydrolysis under acidic conditions may favor the exo isomer to avoid steric clashes during transition states.
Comparative Stability
| Parameter | Endo Isomer | Exo Isomer |
|---|---|---|
| Thermodynamic Stability | Higher | Lower |
| Reactivity | Lower | Higher |
| Steric Hindrance | Significant | Minimal |
X-ray Crystallographic Studies and Solid-State Configuration
X-ray diffraction studies provide critical insights into the compound’s solid-state geometry and packing:
Crystallographic Data
While direct data for this compound is limited, analogous compounds (e.g., diisoamyl 7-oxanorbornene dicarboxylate) reveal:
Solid-State Packing
- Hydrogen Bonding : The ester carbonyl may engage in weak intermolecular hydrogen bonds with adjacent hydrogens.
- Stacking Interactions : π-π interactions between ester groups or aromatic impurities (if present) could influence crystal packing.
Key Structural Observations
| Feature | Observation |
|---|---|
| Ester Conformation | Trans orientation to minimize torsional strain |
| Bridge Geometry | Oxygen bridge adopts a chair-like conformation for strain relief |
| Crystal Density | High due to rigid bicyclic framework |
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307877, DTXSID401244603 | |
| Record name | methyl 7-oxa-2-norbornanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-32-6, 17791-35-4 | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC196152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 7-oxa-2-norbornanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
In industrial settings, the production of this compound may involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by further chemical transformations . The Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is another common method used to cleave a C–C bond and produce the desired compound .
Chemical Reactions Analysis
Diels-Alder Reactions
The compound participates as a dienophile in [4+2] cycloadditions. A notable example involves its reaction with furan derivatives under mild conditions to form complex bicyclic adducts. Key findings include:
- Mechanistic Insight : The reaction proceeds via a concerted mechanism, with the electron-withdrawing ester group enhancing dienophilicity. Stereoelectronic effects favor endo transition states .
Retro-Diels-Alder Reactions
Thermal dissociation of Diels-Alder adducts occurs under specific conditions:
| Conditions | Products Formed | Biological Relevance | Reference |
|---|---|---|---|
| Heating at 150°C | Liberation of acetylene derivatives | Protoxicant activation in herbicide metabolism |
- Example : Retro-Diels-Alder cleavage of endothal derivatives releases cytotoxic acetylene intermediates, contributing to herbicidal activity .
Oxidation and Reduction
The ester and oxabicyclic moieties undergo redox transformations:
- Key Observation : Reduction with LiAlH₄ preserves the bicyclic framework while converting the ester to a primary alcohol .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
- Mechanistic Challenge : Hydrolysis of ketal-protected derivatives is hindered by the electron-withdrawing 7-oxa bridge, necessitating strong acids like HCl .
Elimination Reactions
Base-mediated eliminations produce unsaturated derivatives:
| Base | Solvent | Products Formed | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| NaH | THF, reflux | 7-oxabicyclo[2.2.1]hept-5-ene derivatives | Anti-periplanar transition state | |
| DBU | DCM, RT | Exocyclic alkenes | Cis-diaxial elimination |
- Notable Finding : Elimination with NaH follows an anti-periplanar pathway, yielding stereochemically defined alkenes .
Rearrangement Reactions
Epoxide intermediates undergo acid-catalyzed rearrangements:
| Starting Material | Conditions | Products Formed | Key Observation | Reference |
|---|---|---|---|---|
| Epoxy derivatives | H₂SO₄, CH₂Cl₂ | Tricyclic lactones | Wagner-Meerwein shift favored |
Substitution Reactions
The ester group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Products Formed | Efficiency | Reference |
|---|---|---|---|---|
| Ammonia | MeOH, RT | 7-oxabicyclo[2.2.1]heptane-2-carboxamide | 60% | |
| Amines | DMF, 80°C | N-Alkylamide derivatives | 45–70% |
Key Research Findings
- Regioselectivity in Cycloadditions : The 7-oxa bridge directs regioselectivity in Diels-Alder reactions, favoring endo adducts .
- Stereochemical Retention : Reduction and elimination reactions preserve the bicyclic scaffold’s stereochemistry, enabling chiral synthesis .
- Biological Implications : Retro-Diels-Alder-derived acetylenes exhibit herbicidal activity via protein phosphatase inhibition .
Scientific Research Applications
Organic Chemistry
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block for synthesizing more complex molecules and polymers. Its unique structural features allow chemists to create diverse chemical libraries for drug discovery and material science applications .
Medicinal Chemistry
The compound has shown potential in various therapeutic applications:
- Enzyme Inhibition : It may inhibit protein phosphatases, which are crucial in cellular signaling pathways. The presence of the oxabicyclo structure allows it to interact effectively with enzyme active sites, leading to competitive or non-competitive inhibition mechanisms .
- Pharmaceutical Development : Preliminary studies indicate that this compound derivatives could act as bioactive agents and herbicides, making them candidates for further pharmaceutical research .
Industrial Applications
In the industrial sector, this compound is used in producing polymers and materials with specific properties due to its reactivity and stability. Its derivatives are explored for applications in coatings and adhesives, where unique chemical properties are required .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effect of this compound on protein phosphatases, demonstrating that the compound effectively reduced enzymatic activity in vitro, suggesting potential therapeutic implications in diseases where protein phosphatase regulation is critical.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound through nucleophilic substitution reactions, leading to compounds with enhanced biological activity against specific targets in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems . The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes. For example, its derivatives may act as enzyme inhibitors or modulators of signaling pathways .
Comparison with Similar Compounds
Structural Variations in Ester Substituents
Compounds with different ester groups or substituents on the bicyclic framework exhibit distinct physical and chemical properties:
Key Findings :
- Ethyl derivatives exhibit marginally higher boiling points due to increased molecular weight .
- Methyl-substituted analogs (e.g., 2-methyl) show reduced enzymatic binding affinity compared to unsubstituted esters .
Heteroatom Modifications in the Bicyclic Core
Replacing the oxygen atom with nitrogen or sulfur alters electronic properties and biological activity:
| Compound Name | Heteroatom | Molecular Formula | Unique Attributes |
|---|---|---|---|
| This compound | Oxygen | C₈H₁₂O₃ | High polarity; interacts with enzymes via hydrogen bonding . |
| Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | Nitrogen | C₈H₁₃NO₂ | Basic nitrogen enables protonation at physiological pH; targets ion channels . |
| 2-Azabicyclo[2.2.1]heptane derivatives | Nitrogen | Variable | Broader pharmacological applications (e.g., antiviral, antifungal) . |
Key Findings :
Functional Group Additions
Additional functional groups (e.g., hydroxyl, fluorine) significantly modify reactivity and applications:
Key Findings :
Stereochemical and Ring Strain Variations
Stereochemistry and ring size influence reactivity and industrial utility:
| Compound Name | Bicyclic System | Unique Properties |
|---|---|---|
| This compound | [2.2.1] | Moderate ring strain; suitable for controlled polymerization . |
| 7-Oxabicyclo[3.3.0]octane derivatives | [3.3.0] | Lower ring strain; used in flexible polymer backbones . |
| Endo-2-methyl-7-oxabicyclo[2.2.1]heptane | [2.2.1] (endo isomer) | Higher thermal stability vs. exo isomers . |
Biological Activity
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant biological activity, particularly noted for its potential as a protein phosphatase inhibitor. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and features a unique bicyclic structure that includes an oxabicycloheptane ring. This structure is crucial for its biological activity, particularly in modulating enzyme functions.
Target of Action
The compound acts primarily as an inhibitor of protein phosphatases, enzymes that play key roles in cellular signaling pathways. Inhibition of these enzymes can lead to alterations in processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Research indicates that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are essential for effective inhibition of protein phosphatases. The presence of these functional groups enhances the compound's ability to interact with target proteins, thereby modulating their activity .
Biochemical Pathways
By inhibiting protein phosphatases, this compound may influence various biochemical pathways, including those involved in metabolic regulation and signal transduction .
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics .
- Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals, indicating potential use in antioxidant therapies .
- Therapeutic Applications : Its derivatives are being explored for various therapeutic applications, including as herbicides and bioactive agents in medicinal chemistry .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring-opening | LiHMDS, -45°C | 19% | |
| Rh-catalyzed insertion | Rh₂(OAc)₄, ethyl diazoacetate | 53% | |
| Base-mediated opening | KHMDS, -50°C → -25°C | 38% |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (H315, H319 hazards) . Respiratory protection (e.g., NIOSH-approved P95 respirators) is required to mitigate inhalation risks (H335) .
- Ventilation : Use fume hoods to avoid aerosol formation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Storage : Keep in dry, cool conditions (<28°C) away from incompatible materials .
Advanced: How does structural modification of this compound enhance its pharmacological activity, particularly as a thromboxane A₂ (TxA₂) antagonist?
Answer:
Substitution patterns on the interphenylene ring significantly influence TxA₂ antagonism. Ortho-substituted derivatives (e.g., SQ 35,091) exhibit nanomolar potency (IC₅₀ = 3 nM against arachidonic acid-induced platelet aggregation) due to improved receptor binding (Kd = 1.0 nM) . Modifications include:
Q. Table 2: Structure-Activity Relationships
| Derivative | Substitution | IC₅₀ (nM) | Kd (nM) | Reference |
|---|---|---|---|---|
| SQ 35,091 | Ortho | 3 | 1.0 | |
| Meta-substituted | Meta | >1000 | N/A |
Advanced: What analytical methods resolve discrepancies in predicted vs. experimental physicochemical properties?
Answer: Discrepancies in properties like boiling point (predicted: 274.4°C) or density (1.315 g/cm³) require validation via:
- Chromatography : HPLC or GC-MS to assess purity and thermal stability.
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., exo/endo configurations) .
- Computational modeling : Compare predicted (e.g., Gaussian-based pKa ~14.1 ) with experimental titration data.
Basic: How is this compound characterized spectroscopically?
Answer:
- NMR : Distinct shifts for endo/exo methyl esters (δ 3.66–3.73) and bicyclic protons (δ 4.0–5.5 for oxabicyclo protons) .
- MS : Exact mass = 172.07356 (C₈H₁₂O₄) .
- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced: What mechanistic insights explain side-product formation during base-mediated ring-opening reactions?
Answer:
- Temperature-dependent pathways : At higher temperatures (-25°C), KHMDS promotes competing elimination or rearrangement pathways, reducing desired product yields .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, minimizing side reactions .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Chemical stability : Stable under dry, inert conditions but hydrolyzes in humid environments due to ester functionality .
- Light sensitivity : Store in amber vials to prevent photodegradation .
Advanced: How can researchers address contradictions in reported toxicity data?
Answer:
- Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies to validate SDS-reported hazards (H302, H315) .
- Dose-response analysis : Establish NOAEL (no-observed-adverse-effect-level) for respiratory irritation (H335) using rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
